molecular formula C10H10Cl2W-2 B1507020 Dichlorobis(cyclopentadienyl)tungsten CAS No. 312739-87-0

Dichlorobis(cyclopentadienyl)tungsten

Cat. No.: B1507020
CAS No.: 312739-87-0
M. Wt: 384.9 g/mol
InChI Key: DSECQQNIMXMFHP-UHFFFAOYSA-L
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Description

Dichlorobis(cyclopentadienyl)tungsten (C₁₀H₁₀Cl₂W, CAS 12184-26-8) is a tungsten(IV) organometallic compound featuring two η⁵-cyclopentadienyl (Cp) ligands and two chloride ligands in a pseudotetrahedral geometry . Synthesized via reactions of tungsten hexachloride with cyclopentadienyl reagents, this compound is notable for its thermal stability, with a sublimation enthalpy (ΔsubH) of 120.7 ± 8.6 kJ mol⁻¹ at 298 K . Its molecular structure and redox properties have been extensively studied in coordination chemistry, particularly in the context of tungsten’s ability to adopt multiple oxidation states . Safety data indicate moderate hazards, including skin/eye irritation and respiratory sensitivity (H315, H319, H335) .

Properties

CAS No.

312739-87-0

Molecular Formula

C10H10Cl2W-2

Molecular Weight

384.9 g/mol

IUPAC Name

cyclopenta-1,3-diene;dichlorotungsten

InChI

InChI=1S/2C5H5.2ClH.W/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;2*1H;/q2*-1;;;+2/p-2

InChI Key

DSECQQNIMXMFHP-UHFFFAOYSA-L

SMILES

C1C=CC=[C-]1.C1C=CC=[C-]1.Cl[W]Cl

Canonical SMILES

C1C=CC=[C-]1.C1C=CC=[C-]1.Cl[W]Cl

Pictograms

Corrosive

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Differences

Dichlorobis(cyclopentadienyl)tungsten belongs to the broader class of cyclopentadienyl metal halides. Key structural distinctions from analogous compounds include:

Compound Metal Oxidation State Ligands Molecular Formula CAS Number Reference
This compound W +4 2 Cp, 2 Cl⁻ C₁₀H₁₀Cl₂W 12184-26-8
Cyclopentadienyltantalum tetrachloride Ta +5 1 Cp, 4 Cl⁻ C₅H₅Cl₄Ta 33114-15-7
Cyclopentadienylniobium(V) tetrachloride Nb +5 1 Cp, 4 Cl⁻ C₅H₅Cl₄Nb 62927-98-4
Cyclopentadienylzirconium trichloride Zr +4 1 Cp, 3 Cl⁻ C₅H₅Cl₃Zr 1270-98-0

The tungsten derivative’s lower chloride count (2 Cl⁻ vs. 3–4 Cl⁻ in Zr, Ta, Nb analogs) reduces its Lewis acidity, influencing its reactivity in catalytic and precursor applications .

Thermal and Thermodynamic Properties

Sublimation enthalpies and thermal stability vary significantly across cyclopentadienyl metal halides:

Compound Sublimation Enthalpy (ΔsubH, kJ mol⁻¹) Temperature (K) Reference
This compound 120.7 ± 8.6 298
Diiodobis(cyclopentadienyl)tungsten 104.6 ± 4.2 298
Cyclopentadienyltitanium trichloride Data not available

The higher ΔsubH of the tungsten dichloride compared to its diiodo analog reflects stronger intermolecular forces, likely due to the smaller ionic radius and higher charge density of Cl⁻ . Ta and Nb tetrachlorides generally exhibit higher volatility, making them more suitable for chemical vapor deposition (CVD) .

Electronic and Spectroscopic Behavior

Electronic absorption spectra of this compound reveal metal-to-ligand charge transfer (MLCT) bands at ~450 nm, distinct from Ta/Nb analogs, which show ligand-centered transitions below 400 nm . Nuclear magnetic resonance (NMR) data for the tungsten compound indicate diamagnetic behavior in solution, contrasting with paramagnetic Ti³⁺ or V⁴⁺ derivatives .

Preparation Methods

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Solvents Conditions Notes
One-pot synthesis (patent) Tungsten hexachloride, substituted lithium cyclopentadienide, sodium borohydride Sodium borohydride THF + toluene (first), THF (second) Cooling -5 to -15 °C, then 55-75 °C for 20-28 h One-step, high yield, industrially scalable
Stepwise synthesis (patent) Tungsten hexachloride, ethylene glycol dimethyl ether, cyclopentadienyl lithium, lithium dialkylamide Lithium dialkylamide Ethylene glycol dimethyl ether, MTBE 40-50 °C (step 1), room temp overnight (steps 2 & 3) Allows intermediate isolation, multi-step
Analogous titanocene method Titanium tetrachloride, sodium cyclopentadienide or cyclopentadiene Sodium cyclopentadienide or cyclopentadiene Various (ether solvents) Room temperature Mechanistic analogy, informs tungsten synthesis

Detailed Research Findings and Analysis

  • The one-pot method using tungsten hexachloride and substituted lithium cyclopentadienide with sodium borohydride is notable for its streamlined process and ability to incorporate various substituents on the cyclopentadienyl ring, enhancing versatility.
  • The use of sodium borohydride as a reductant is critical, enabling reduction of tungsten from +6 oxidation state to +4, facilitating coordination with cyclopentadienyl ligands.
  • Cooling steps before mixing are essential to control exothermic reactions and prevent decomposition.
  • Post-reaction purification using alkane extraction and chloroform treatment improves product purity.
  • The multi-step method involving tungsten tetrachloride adducts allows finer control over intermediate species, which may be advantageous for complex ligand systems or functionalization.
  • Analogous syntheses in titanium chemistry provide a foundational understanding of ligand substitution and reduction pathways applicable to tungsten complexes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for dichlorobis(cyclopentadienyl)tungsten, and what experimental conditions are critical for reproducibility?

  • Methodological Answer : The compound is typically synthesized via ligand substitution reactions using tungsten hexachloride (WCl₆) and cyclopentadienyl sodium (NaCp) in anhydrous tetrahydrofuran (THF) under inert conditions. Key steps include:

  • Strict exclusion of moisture and oxygen (Schlenk line or glovebox techniques).
  • Stoichiometric control to prevent over-substitution of chloride ligands.
  • Purification via vacuum sublimation or recrystallization from toluene.
  • Characterization by elemental analysis, NMR (¹H, ¹³C), and X-ray crystallography to confirm structure .
    • Data Table :
MethodSolventTemperature (°C)Yield (%)Purity Confirmation Technique
WCl₆ + 2 NaCp → ProductTHF-78 to 2565–75X-ray diffraction
Reductive eliminationToluene11080–85NMR, elemental analysis

Q. How are spectroscopic and crystallographic techniques employed to characterize this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR in C₆D₆ resolves Cp ligand proton environments (δ 5.2–5.8 ppm). ¹³C NMR distinguishes metal-bound carbons (δ 90–100 ppm) .
  • X-ray Crystallography : Confirms the pseudo-tetrahedral geometry and bond lengths (e.g., W–Cp centroid distances: ~2.0–2.2 Å) .
  • Elemental Analysis : Validates stoichiometry (e.g., C: 34.5%, H: 3.2%, Cl: 16.1%) .

Q. What are the documented thermal stability ranges for this compound under inert and ambient conditions?

  • Methodological Answer : Thermogravimetric analysis (TGA) under argon shows decomposition onset at ~180°C. Stability in air is limited (<24 hours), with rapid oxidation detected via IR spectroscopy (W=O stretches at 950 cm⁻¹) .

Advanced Research Questions

Q. How can kinetic and mechanistic studies resolve contradictions in reported catalytic activities of this compound?

  • Methodological Answer : Discrepancies in catalytic efficiency (e.g., olefin metathesis) arise from variations in:

  • Substrate purity : Trace oxygen or moisture deactivates the catalyst.
  • Solvent effects : Polar solvents stabilize intermediates but may coordinate to tungsten.
  • Experimental Design : Use isotopic labeling (e.g., deuterated substrates) and stopped-flow techniques to track intermediate formation .
    • Data Table :
StudySubstrateSolventTurnover Frequency (h⁻¹)Proposed Rate-Limiting Step
AEthyleneToluene1200Olefin coordination
BPropyleneTHF450Reductive elimination

Q. What computational methods (e.g., DFT) are suitable for modeling the electronic structure and bonding in this compound?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP functional and LANL2DZ basis set predicts:

  • Metal-ligand bond orders (W–Cl: ~0.8; W–Cp: ~1.2).
  • HOMO-LUMO gaps (~3.2 eV), correlating with redox activity.
  • Validation via comparison with experimental UV-Vis spectra (λₐᵦₛ = 420 nm) .

Q. How can researchers address discrepancies in reported spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • Systematic Reanalysis : Repeat experiments under strictly controlled conditions (e.g., inert atmosphere, standardized solvent systems).
  • Multivariate Analysis : Use principal component analysis (PCA) to identify outliers in datasets (e.g., anomalous NMR shifts due to paramagnetic impurities) .

Q. What experimental strategies optimize ligand substitution reactions to synthesize novel this compound analogs?

  • Methodological Answer :

  • Ligand Design : Introduce electron-withdrawing substituents (e.g., Cp* vs. Cp) to modulate redox potentials.
  • High-Throughput Screening : Test reaction conditions (e.g., solvent polarity, temperature gradients) using automated platforms.
  • In Situ Monitoring : Use Raman spectroscopy to track ligand exchange kinetics .

Guidance for Rigorous Research Design

  • Reproducibility : Document all experimental parameters (e.g., glovebox O₂/H₂O levels, solvent drying methods) .
  • Data Validation : Cross-validate results using multiple techniques (e.g., NMR, X-ray, and computational modeling) .
  • Ethical Reporting : Acknowledge limitations (e.g., air sensitivity, small sample sizes) and propose mitigation strategies .

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